molecular formula C6H9ClF2N2O B2409661 [5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride CAS No. 2413904-40-0

[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride

Cat. No.: B2409661
CAS No.: 2413904-40-0
M. Wt: 198.6
InChI Key: YGCAZIJWPOPZOD-UHFFFAOYSA-N
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Description

[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride is a useful research compound. Its molecular formula is C6H9ClF2N2O and its molecular weight is 198.6. The purity is usually 95%.
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Properties

IUPAC Name

[5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O.ClH/c1-6(7,8)5-2-4(3-9)10-11-5;/h2H,3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMCEBVOEAVLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)CN)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews its characteristics, biological effects, and relevant research findings.

  • Chemical Formula : C₆H₈F₂N₂O
  • Molecular Weight : 162.62 g/mol
  • CAS Number : 2413904-40-0

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various oxazole derivatives, including those similar to [5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine. For instance, compounds with oxazole rings have demonstrated effectiveness against resistant strains of bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein production.

Antiproliferative Effects

In vitro studies have shown that oxazole derivatives can exhibit antiproliferative effects on cancer cell lines. For example, a related compound was tested against human cervical (HeLa) and lung carcinoma (A549) cell lines, revealing significant inhibition of cell growth at specific concentrations (IC50 values).

CompoundCell LineIC50 (µg/mL)
[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamineHeLa226
[5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamineA549242.52

The biological activity of [5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine may be attributed to its ability to interact with specific biological targets. Computational studies suggest that it may bind effectively to proteins involved in cellular signaling pathways and metabolic processes.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to [5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 to 78.12 µg/mL against these pathogens.

Study 2: Antiproliferative Activity

In another investigation focusing on cancer treatment, researchers isolated fractions from methanol extracts containing oxazole derivatives and assessed their antiproliferative effects. The fractions showed promising results against HeLa cells with an IC50 value indicating effective inhibition at low concentrations.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of [5-(1,1-Difluoroethyl)-1,2-oxazol-3-yl]methanamine hydrochloride?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent selection, and catalysts) to improve yield and purity. For example, palladium or copper catalysts are often used in heterocyclic ring formation, as seen in analogous oxazole derivatives . Multi-step protocols may require intermediate purification via column chromatography or recrystallization. Analytical techniques like HPLC and NMR are critical for validating purity and structural integrity at each stage .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, though it requires high-quality crystals. Alternatively, NMR spectroscopy (e.g., 1^1H, 13^13C, 19^19F) can confirm substituent positions and stereochemistry. For example, 19^19F NMR is particularly useful for verifying the difluoroethyl group’s presence and electronic environment . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What physicochemical properties are critical for its stability in biological assays?

  • Methodological Answer : Lipophilicity (logP) and solubility in aqueous buffers (e.g., PBS) must be characterized to ensure bioavailability. The hydrochloride salt form enhances solubility, but pH-dependent stability should be tested via accelerated degradation studies under varying pH (2–9) and temperatures (4–37°C) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to receptors or enzymes. QSAR analysis identifies structural features (e.g., difluoroethyl group’s electronegativity) that correlate with activity. For example, fluorinated substituents on oxazole rings enhance metabolic stability and target engagement in related compounds .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Reproducibility requires standardized protocols (e.g., MTT assay for cytotoxicity) and orthogonal validation (e.g., Western blotting for target inhibition). Meta-analysis of published data on structurally similar compounds, such as oxadiazole derivatives, can identify trends or outliers .

Q. How does the difluoroethyl group influence metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : Comparative studies using liver microsomes or hepatocyte incubations quantify metabolic half-life (t1/2t_{1/2}). Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation, as observed in fluorinated oxazole derivatives. LC-MS/MS monitors metabolite formation, identifying dealkylation or oxidation pathways .

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